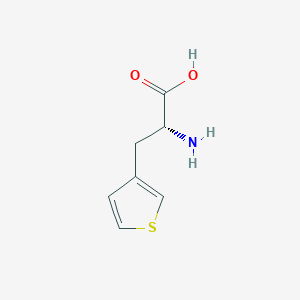

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZSAUUYAGTMS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152612-27-6 | |

| Record name | beta-3-Thienyl-D-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152612276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-3-THIENYL-D-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSY3AJ5XSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

Executive Summary

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as D-3-Thienylalanine, is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific and pharmaceutical communities. Its unique structural features, particularly the presence of a thiophene ring in the side chain, impart distinct chemical and biological properties that make it a valuable building block in drug discovery and a compelling subject for chemical synthesis research. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis methodologies, analytical characterization, and potential applications of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, which are not among the 20 standard amino acids encoded by the genetic code, represent a vast and diverse class of molecules.[1][2] Their incorporation into peptides and other molecular scaffolds can lead to compounds with enhanced metabolic stability, improved receptor binding affinity, and novel biological activities.[2] this compound is a prime example of such a molecule, offering a unique combination of a chiral amino acid core and a heterocyclic side chain.

The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the phenyl group in medicinal chemistry. This substitution can modulate a compound's pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and safety profiles. The specific stereochemistry of the (R)-enantiomer is crucial, as biological systems are highly stereoselective, and different enantiomers can exhibit vastly different activities.[3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are essential for its application in synthesis and drug design.

Molecular Structure

The structure consists of a central chiral carbon atom (α-carbon) bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom, and a 3-thienylmethyl side chain.

Molecular Formula: C₇H₉NO₂S[4][5]

Canonical SMILES: C1=CSC=C1CN[5]

InChI Key: VOIZSAUUYAGTMS-ZCFIWIBFSA-N[5]

Physicochemical Data

A summary of the key computed physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Weight | 171.22 g/mol | [4][5] |

| Exact Mass | 171.03539970 Da | [4] |

| XLogP3-AA | -1.7 | [4] |

| pKa (Predicted) | 2.23 ± 0.10 | [5] |

| Polar Surface Area | 91.6 Ų | [4] |

Synthesis Strategies: Accessing Enantiopure this compound

The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry.[3][6] Several strategies can be employed to obtain this compound with high optical purity.

Asymmetric Synthesis

Asymmetric synthesis is the most direct approach to producing a single enantiomer.[3] This can be achieved through various methods:

-

Chiral Auxiliary-Mediated Synthesis: This well-established method involves temporarily attaching a chiral auxiliary to a prochiral substrate to direct a stereoselective reaction.[3] For the synthesis of the target molecule, this could involve the diastereoselective alkylation of a chiral glycine enolate equivalent with 3-(bromomethyl)thiophene. Subsequent cleavage of the auxiliary would yield the desired (R)-amino acid.

-

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity.[3] Methods like asymmetric hydrogenation of a prochiral enamide precursor or asymmetric amination of a suitable carboxylic acid derivative are powerful tools for accessing chiral α-amino acids.[3][6] A recently developed method involving a nitrene-mediated stereocontrolled 1,3-nitrogen shift from abundant carboxylic acids presents a promising and straightforward route.[6]

Chiral Pool Synthesis

This strategy utilizes readily available chiral starting materials from nature, such as other amino acids, to synthesize the target molecule.[3][7] For instance, a naturally occurring amino acid like L-serine or L-aspartic acid could be chemically modified to introduce the thiophen-3-yl side chain while retaining the desired stereochemistry at the α-carbon, which would then require inversion to the (R)-configuration.

Resolution of Racemates

In this approach, a racemic mixture of 2-amino-3-(thiophen-3-yl)propanoic acid is synthesized, and the enantiomers are then separated. This can be accomplished through:

-

Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.

-

Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer, allowing for the separation of the desired (R)-enantiomer from the unreacted (S)-enantiomer.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of this compound using a chiral auxiliary approach.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. nbinno.com [nbinno.com]

- 3. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 4. This compound | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid: Exploring Biological Potential and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a non-proteinogenic amino acid, stands as a molecule of significant interest in medicinal chemistry and drug discovery. While direct, extensive biological characterization of this specific compound remains emergent, its structural features, particularly the presence of a thiophene ring, and the activities of closely related analogs, provide a compelling foundation for exploring its potential therapeutic applications. This guide synthesizes the available information on this compound, delves into a probable mechanism of action based on structure-activity relationships with a known NMDA receptor agonist, and outlines experimental pathways for its further investigation.

Introduction: The Significance of Thiophene-Containing Amino Acids

The incorporation of unnatural amino acids into peptide and small molecule drug candidates is a well-established strategy to enhance pharmacological properties. Thiophene-containing amino acids, such as this compound, are particularly valuable in this regard. The thiophene ring, a sulfur-containing aromatic heterocycle, can introduce unique conformational constraints, alter lipophilicity, and modulate interactions with biological targets compared to its phenyl counterparts.[1] These modifications can lead to improved metabolic stability, enhanced receptor affinity, and novel biological activities.[1]

This compound, also known as (R)-3-(Thiophen-3-yl)-D-alanine, possesses a chiral center and a thiophene moiety connected to the alpha-carbon via a methylene bridge.[2] This structure makes it a versatile building block for solid-phase peptide synthesis and a scaffold for the development of new chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | [2] |

| Molecular Weight | 171.22 g/mol | [2] |

| CAS Number | 152612-27-6 | [2] |

| Appearance | White to off-white powder | Commercially available |

| Solubility | Soluble in aqueous solutions | General knowledge |

| Chirality | (R)-enantiomer | [2] |

Postulated Biological Activity and Mechanism of Action: A Focus on the Central Nervous System

Direct experimental evidence detailing the biological activity of this compound is limited in publicly available literature. However, a significant lead emerges from a study on a structurally similar compound, (R)-2-Amino-3-(4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid . This molecule has been identified as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, showing preference for the GluN1/2C and GluN1/2D subtypes.[3]

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The glycine binding site on the GluN1 subunit is a co-agonist site, meaning that both glutamate and glycine (or D-serine) must bind for the receptor to be fully activated. Modulators of this site have therapeutic potential in a range of neurological and psychiatric disorders.

Given the structural conservation of the this compound core in the aforementioned NMDA receptor agonist, it is plausible to hypothesize that our topic compound may also exhibit activity at the NMDA receptor glycine site. The thiophene ring could engage in key interactions within the binding pocket, potentially mimicking the role of the phenyl or other aromatic groups in known glycine site ligands.

Proposed Signaling Pathway

The proposed mechanism of action, based on the activity of its analog, would involve the binding of this compound to the glycine binding site on the GluN1 subunit of the NMDA receptor. This binding would facilitate the glutamate-dependent opening of the ion channel, leading to an influx of Ca²⁺ and subsequent activation of downstream signaling cascades.

Figure 1: Postulated signaling pathway for this compound at the NMDA receptor.

Potential Applications in Drug Discovery and Peptide Design

Beyond its potential direct pharmacological activity, this compound is a valuable tool for medicinal chemists.

-

Peptidomimetics: Its incorporation into peptides can lead to analogs with enhanced resistance to enzymatic degradation, improved cell permeability, and altered receptor binding profiles. The thiophene ring can serve as a bioisostere for a phenyl ring, offering a way to fine-tune the electronic and steric properties of a peptide.

-

Scaffold for Small Molecule Synthesis: The amino acid functionality provides synthetic handles for the construction of more complex molecules. The thiophene ring can be further functionalized to explore structure-activity relationships in a targeted manner.

Experimental Protocols for Biological Characterization

To validate the hypothesized biological activity and explore the full potential of this compound, a systematic experimental approach is necessary.

In Vitro Characterization Workflow

The initial steps in characterizing the biological activity should focus on in vitro assays to determine its primary targets and functional effects.

Figure 2: A representative workflow for the in vitro characterization of this compound.

Step-by-Step Protocol: Electrophysiological Recording in Xenopus Oocytes

This protocol describes a method to assess the functional activity of this compound at different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

Objective: To determine if the compound acts as an agonist, antagonist, or modulator of NMDA receptor subtypes.

Materials:

-

Xenopus laevis oocytes

-

cRNA for human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

-

Two-electrode voltage-clamp (TEVC) setup

-

Recording solution (e.g., Ba²⁺-Ringer's solution)

-

Glutamate and glycine solutions

-

This compound stock solution

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat with collagenase to defolliculate the oocytes.

-

Inject oocytes with a mixture of cRNA for the desired GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A).

-

Incubate the injected oocytes for 2-5 days at 18°C.

-

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber of the TEVC setup.

-

Perfuse the oocyte with the recording solution.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a baseline current by perfusing with the recording solution.

-

-

Application of Agonists and Test Compound:

-

Apply a saturating concentration of glycine and a sub-maximal concentration of glutamate to elicit a control NMDA receptor-mediated current.

-

Wash the oocyte with the recording solution until the current returns to baseline.

-

Apply varying concentrations of this compound in the presence of a fixed concentration of glutamate to test for agonistic activity at the glycine site.

-

To test for antagonistic activity, co-apply the compound with saturating concentrations of both glutamate and glycine.

-

-

Data Analysis:

-

Measure the peak current amplitude for each application.

-

Normalize the responses to the control current.

-

Construct concentration-response curves and calculate EC₅₀ or IC₅₀ values.

-

Future Directions and Conclusion

This compound is a promising yet underexplored molecule. The strong structural analogy to a known NMDA receptor agonist provides a clear and testable hypothesis for its mechanism of action, warranting further investigation into its potential as a modulator of glutamatergic neurotransmission. Its utility as a building block for peptide and small molecule libraries further solidifies its importance in modern drug discovery. The experimental protocols outlined in this guide offer a roadmap for elucidating the biological activity and therapeutic potential of this intriguing thiophene-containing amino acid.

References

- Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine. [Link not available]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Zhao, F., Atxabal, U., Mariottini, S., Yi, F., Lotti, J. S., Rouzbeh, N., ... & Clausen, R. P. (2020). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 11, 996. [Link]

Sources

- 1. This compound | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid hydrochloride [myskinrecipes.com]

- 3. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-depth Technical Guide to (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid, also known as 3-Thienyl-D-alanine, is a non-proteinogenic α-amino acid that has garnered significant interest in the field of drug discovery.[1][2] As a structural analog of natural amino acids like phenylalanine and tryptophan, it serves as a valuable building block for introducing novel physicochemical properties into peptides and small molecules.[1][3] The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, can impart unique electronic characteristics, enhance lipophilicity, and introduce conformational constraints.[3] These attributes are crucial for modulating biological activity, improving pharmacokinetic profiles, and developing new therapeutic agents targeting a range of diseases.[3][4]

This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, offering a technical resource for scientists engaged in peptide chemistry and drug development.

Core Synthesis Strategies

The synthesis of unnatural amino acids (UAAs) like 3-Thienyl-D-alanine in an enantiomerically pure form is a critical challenge in medicinal chemistry.[5][6][7] Several robust methods have been developed, broadly categorized into asymmetric synthesis and resolution techniques.

Key Asymmetric Synthesis Approaches:

-

Asymmetric Hydrogenation: Stereoselective hydrogenation of prochiral dehydroamino acid precursors using chiral catalysts.[5]

-

Chiral Glycine Equivalents: Alkylation of chiral glycine enolates, where a chiral auxiliary directs the stereochemical outcome of the reaction.[5]

-

Enzymatic Synthesis: Utilizing enzymes for stereoselective reactions, offering high efficiency and environmentally friendly conditions.[5]

-

Photoredox Catalysis: Modern methods employ photoredox-mediated C–O bond activation, allowing for the use of abundant alcohol precursors.[6][8]

A common route for synthesizing derivatives involves the malonic ester synthesis, followed by enzymatic resolution to isolate the desired D-enantiomer (corresponding to the R-configuration).[9]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the target amino acid.

Caption: General workflow for synthesis and derivatization.

Physicochemical and Structural Properties

The physicochemical properties of this compound derivatives are key to their function in biological systems.

| Property | Value/Description | Source |

| Molecular Formula | C₇H₉NO₂S | [2][10] |

| Molecular Weight | 171.22 g/mol | [2][10] |

| pKa (Predicted) | 2.23 ± 0.10 | [10] |

| XLogP3-AA | -1.7 | [2] |

| Appearance | Powder | [11] |

The thiophene ring acts as a bioisostere of the phenyl ring found in phenylalanine, but with distinct electronic properties and a smaller size, which can lead to altered binding interactions with biological targets.[4]

Biological Activity and Therapeutic Potential

Thiophene-containing compounds are recognized as privileged pharmacophores in medicinal chemistry, with numerous FDA-approved drugs incorporating this moiety.[4] Derivatives of this compound are explored for a variety of therapeutic applications.

-

Neurological Disorders: This class of compounds serves as a building block for synthesizing neuroactive molecules.[1][12] Their structural similarity to amino acid neurotransmitters makes them candidates for targeting receptors in the central nervous system, such as those in the serotonin and dopamine pathways.[12]

-

Peptidomimetics: Incorporation into peptide sequences can enhance stability, bioavailability, and receptor affinity.[1][3] For example, replacing natural amino acids with thiophene-containing analogs in hormones like LH-RH has been shown to modulate biological activity.[9]

-

Enzyme Inhibitors: The unique structure can be leveraged to design potent and selective enzyme inhibitors. Thiophene derivatives have been investigated as inhibitors for targets like VEGFR-2 in cancer therapy and α-glucosidase.[4][13]

-

Antiviral Agents: Thiophene-pyrimidine derivatives substituted with amino acids have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[14]

Structure-Activity Relationship (SAR) Logic

The derivatization of the core scaffold allows for systematic exploration of the structure-activity relationship. Key modifications include N-acylation, C-terminal modification, and substitution on the thiophene ring.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]

- 7. qyaobio.com [qyaobio.com]

- 8. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. guidechem.com [guidechem.com]

- 11. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]

- 12. (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid hydrochloride [myskinrecipes.com]

- 13. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid spectroscopic data (NMR, IR, MS).

A Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic amino acid incorporating a thiophene heterocycle, a structure of significant interest in medicinal chemistry and drug development. Understanding its precise chemical structure and purity is paramount for its application in pharmaceutical research. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data to provide a detailed analysis of its structural features. The methodologies and interpretations presented herein serve as a valuable reference for the characterization of this and structurally related compounds.

Introduction

This compound, also known as (R)-3-(3-thienyl)alanine, belongs to a class of synthetic amino acids that have garnered considerable attention in the field of drug discovery. The incorporation of the thiophene ring, a bioisostere of the phenyl ring, can modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, often leading to enhanced biological activity and metabolic stability.

Accurate structural elucidation and purity assessment are critical prerequisites for any compound intended for use in a research or drug development setting. Spectroscopic techniques are the cornerstone of this characterization process. This guide will delve into the theoretical underpinnings and practical interpretation of the NMR, IR, and MS data for this compound.

Molecular Structure and Key Features

The structure of this compound is characterized by a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a methylene bridge connecting the alpha-carbon to the 3-position of a thiophene ring.

Molecular Formula: C₇H₉NO₂S[1][2]

Molecular Weight: 171.22 g/mol [1][2]

The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint, which will be explored in the subsequent sections.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol (Hypothetical):

A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) (approximately 0.6 mL). The use of D₂O can lead to the exchange of the labile protons of the amino and carboxylic acid groups, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool. DMSO-d₆ is often preferred for amino acids as it can solubilize the zwitterionic form and allows for the observation of the NH and OH protons. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data (in D₂O):

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | m | 2H | Thiophene H-2, H-5 |

| ~7.1 - 7.3 | m | 1H | Thiophene H-4 |

| ~4.0 - 4.2 | t | 1H | α-CH |

| ~3.2 - 3.4 | d | 2H | β-CH₂ |

Interpretation:

-

Thiophene Protons: The protons on the thiophene ring are expected to appear in the aromatic region of the spectrum (typically 7-8 ppm). Due to the substitution at the 3-position, a complex multiplet pattern is anticipated.

-

Alpha-Proton (α-CH): The proton on the chiral alpha-carbon is adjacent to both the amino and carboxylic acid groups, as well as the β-methylene group. This results in a downfield shift, and it is expected to appear as a triplet due to coupling with the two β-protons.

-

Beta-Protons (β-CH₂): The two protons of the methylene group are diastereotopic due to the adjacent chiral center. They are coupled to the α-proton and will appear as a doublet.

Figure 2: A generalized workflow for acquiring and interpreting a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol (Hypothetical):

The same sample prepared for ¹H NMR can be used for ¹³C NMR. Due to the low natural abundance of ¹³C, a greater number of scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Broadband proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in D₂O):

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~135 - 140 | Thiophene C-3 |

| ~125 - 130 | Thiophene C-2, C-5 |

| ~120 - 125 | Thiophene C-4 |

| ~55 - 60 | α-C |

| ~35 - 40 | β-C |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

-

Thiophene Carbons: The carbons of the thiophene ring will have distinct chemical shifts based on their position relative to the sulfur atom and the substituent.

-

Alpha-Carbon (α-C): The chiral alpha-carbon, bonded to the nitrogen and the carboxylic acid group, will be significantly downfield.

-

Beta-Carbon (β-C): The methylene carbon will be the most upfield of the sp³ hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol (Hypothetical):

A small amount of the solid sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 | N-H stretch | Amino Group |

| ~3000 | C-H stretch (aromatic) | Thiophene |

| ~2900 | C-H stretch (aliphatic) | CH, CH₂ |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 | N-H bend | Amino Group |

| ~1500 - 1400 | C=C stretch | Thiophene |

Interpretation:

-

O-H and N-H Stretching: The broad absorption in the 3400-2500 cm⁻¹ region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, which often overlaps with the N-H stretching of the amino group.

-

C=O Stretching: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

N-H Bending: The bending vibration of the amino group is expected around 1600 cm⁻¹.

-

Thiophene Ring Vibrations: The characteristic C=C stretching vibrations of the thiophene ring will appear in the 1500-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can also offer insights into the structure through fragmentation patterns.

Experimental Protocol (Hypothetical):

Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. A dilute solution of the sample in a suitable solvent (e.g., methanol/water) would be infused into the ESI source. The analysis would be performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 172.04 | [M+H]⁺ |

| 126.03 | [M+H - HCOOH]⁺ |

Interpretation:

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton (171.22 + 1.007 = 172.227). The high-resolution mass should be consistent with the elemental composition C₇H₁₀NO₂S⁺.

-

Fragmentation: A common fragmentation pathway for amino acids is the loss of formic acid (HCOOH, mass 46.02) from the protonated molecule, which would result in a fragment ion at m/z 126.03.

Figure 3: A simplified workflow for mass spectrometry analysis using Electrospray Ionization.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive structural confirmation of the molecule. The predicted data presented in this guide align with the expected spectroscopic behavior based on the compound's functional groups and overall structure. For researchers and scientists working with this compound, a combination of these techniques is essential for verifying its identity and purity, ensuring the integrity of subsequent experimental work. While this guide is based on predicted data, the principles of interpretation remain fundamental and provide a solid framework for the analysis of experimentally acquired spectra.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

(R)-2-Amino-3-(thiophen-3-yl)propanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid , also known by synonyms such as D-3-Thienylalanine, is a non-canonical amino acid that serves as a crucial building block in pharmaceutical research and development. Its structural similarity to phenylalanine, with a thiophene ring replacing the phenyl group, allows it to act as a versatile tool in peptide synthesis and the development of novel therapeutic agents. This in-depth guide provides a comprehensive overview of its commercial availability, supplier landscape, and essential quality control parameters for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Overview

A variety of chemical suppliers offer this compound, catering to diverse research and development needs, from small-scale laboratory work to larger, pre-clinical studies. When sourcing this compound, it is imperative to consider factors such as purity, available quantities, and the supplier's reputation for quality and consistency.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | Noteworthy Aspects |

| BLD Pharmatech | >97% | 1g, 5g, 25g | Offers a range of quantities suitable for various research scales. |

| Sigma-Aldrich | Not specified | Custom | Provides the compound as part of a collection for early discovery researchers, emphasizing buyer responsibility for confirming identity and purity. |

| AChemBlock | 95% | 5g, 25g | Provides detailed product information including IUPAC name and SMILES string.[1] |

| MedChemExpress | Not specified | 1g, 5g, 10g, 25g, 50g | Markets the compound for research use only and provides information on its use as an alanine derivative.[2] |

| Chem-Impex International | ≥ 98% (for Fmoc protected version) | 1g, 5g, 25g | Specializes in amino acid derivatives for peptide synthesis.[3] |

It is crucial to note that availability and specifications can change, and direct consultation with suppliers is always recommended. For professionals in the pharmaceutical and biotech sectors, prioritizing suppliers with a proven track record in providing high-quality pharmaceutical intermediates is a cornerstone of successful research.[4]

Navigating the Supplier Landscape

The selection of a supplier should be a meticulous process, balancing cost with reliability and robust quality assurance. Sourcing from established manufacturers, including those in regions known for competitive pricing, can be advantageous.[4] However, a dependable supplier will not only offer favorable pricing but also ensure timely delivery and provide comprehensive documentation, such as a Certificate of Analysis (CoA).[4]

Quality Control and Scientific Integrity

Ensuring the quality of this compound is paramount for the integrity and reproducibility of research. The following workflow and analytical methods are recommended for in-house quality control and verification.

Supplier Qualification Workflow

Caption: A streamlined workflow for qualifying suppliers of critical chemical reagents.

Essential Analytical Protocols

A self-validating system of protocols is crucial for maintaining trustworthiness in research outcomes. The following are key experimental choices for quality control:

-

Identity Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage of the desired compound and identify any impurities.

-

-

Chiral Purity:

-

Chiral HPLC: To ensure the enantiomeric excess of the (R)-isomer, which is critical for stereospecific applications.

-

Applications in Research and Drug Development

This compound and its derivatives are widely utilized in several areas of research:

-

Peptide Synthesis: The Fmoc-protected version is a versatile building block for the synthesis of peptides with enhanced stability and bioactivity.[3]

-

Drug Discovery: Its unique thiophene structure is leveraged in the design of novel pharmaceuticals, particularly in creating compounds that target specific biological pathways.[3]

-

Bioconjugation: It is used in techniques to attach biomolecules to surfaces or other molecules.[3]

The alanine derivative has been explored for its potential influence on the secretion of anabolic hormones, a common area of interest for ergogenic supplements.[2][5]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in a structured format.

Logical Data Interpretation Workflow

Caption: A decision-making workflow for the quality control of incoming chemical compounds.

Conclusion

The successful application of this compound in a research and development setting is critically dependent on the careful selection of commercial suppliers and rigorous in-house quality control. By following the guidelines outlined in this technical guide, researchers and drug development professionals can ensure the scientific integrity of their work and accelerate the discovery of novel therapeutics.

References

-

PubChem. This compound. Retrieved from [Link]

-

WorldOfChemicals. Procuring Boc-D-3-(3-Thienyl)alanine: A Buyer's Guide. Retrieved from [Link]

-

Aladdin Scientific. (R)-3-Amino-3-(thiophen-2-yl)propanoic acid, min 96%. Retrieved from [Link]

-

T&W Pharmaceutical. 1-(chloromethyl)-3-vinylbenzene 39833-65-3. Retrieved from [Link]

-

Pharmaffiliates. 1-(Chloromethyl)-3-vinylbenzene. Retrieved from [Link]

-

LookChem. 1-(chloromethyl)-3-vinylbenzene Suppliers. Retrieved from [Link]

-

PubChem. 3-Thienylalanine. Retrieved from [Link]

-

ChemUniverse. (R)-3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid as a Strategic Building Block for Peptidomimetics

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery and chemical biology, peptidomimetics represent a frontier of intense innovation. While native peptides offer high specificity and potency, their therapeutic application is often hampered by poor metabolic stability and low oral bioavailability. The strategic incorporation of non-canonical amino acids (ncAAs) is a powerful method to overcome these limitations.[1] By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel structural and functional motifs into peptide backbones, thereby engineering molecules with enhanced pharmacological profiles.[2][3]

This guide focuses on (R)-2-Amino-3-(thiophen-3-yl)propanoic acid , a thiophene-containing analog of phenylalanine. The thiophene ring is a "privileged" scaffold in medicinal chemistry, recognized for its role as a bioisostere of the phenyl group.[4] Its unique electronic properties and ability to engage in distinct molecular interactions make it an invaluable tool for modulating the activity, selectivity, and pharmacokinetic properties of peptide-based therapeutics.[5][6] These application notes provide a comprehensive technical framework, from foundational principles to detailed laboratory protocols, for the successful incorporation of this versatile building block into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profile: this compound

Understanding the fundamental properties of the building block is critical for its effective use in synthesis. The key characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-thiophen-3-ylpropanoic acid | [7] |

| Common Name | D-3-Thienylalanine | [7] |

| CAS Number | 152612-27-6 | [7][8] |

| Molecular Formula | C₇H₉NO₂S | [7][8] |

| Molecular Weight | 171.22 g/mol | [8] |

| Canonical SMILES | C1=CSC=C1CN | [8] |

| Predicted pKa | 2.23 ± 0.10 | [8] |

The structure, similar in size to phenylalanine but with a sulfur heteroatom, allows it to act as a structural mimic while altering local electronics and polarity, which can be exploited to fine-tune receptor binding and membrane permeability.[4]

Core Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The method of choice for incorporating this compound is the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[2][9][10] The primary advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, with purification being a simple matter of filtration and washing after each step, a process that is readily automated.[10][11]

The synthesis follows a repetitive cycle, as illustrated in the workflow below.

Caption: Detailed workflow for a single coupling cycle.

Procedure:

-

Resin Swelling & Initial Deprotection:

-

Place the resin (0.1 mmol) in a reaction vessel and swell in DMF for 30 minutes. Drain. [9] * If starting with the first amino acid, proceed to coupling. If elongating a chain, perform Fmoc deprotection: Add 20% piperidine/DMF, agitate for 3 minutes, drain. Repeat with a 10-minute agitation. Wash thoroughly with DMF (5x) and DCM (3x). [12]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-(R)-3-Thienylalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the mixture.

-

Allow the solution to pre-activate for 2-5 minutes. The solution will typically turn yellow.

-

Causality: HBTU/HOBt forms a highly reactive ester with the amino acid's carboxyl group, facilitated by the non-nucleophilic base DIEA, preparing it for rapid amide bond formation. [12]

-

-

Coupling to Resin:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected peptidyl-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Completion:

-

Take a small sample of resin beads and perform a ninhydrin test to monitor the reaction. A negative result (colorless beads) indicates complete coupling.

-

If the test is positive (blue beads), drain and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is DMF (3x), DCM (3x), and DMF (3x).

-

-

Chain Elongation:

-

Repeat the cycle of deprotection (Step 1) and coupling (Steps 2-5) for each subsequent amino acid in the sequence. [10]

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptidyl-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (e.g., Reagent K, ~10 mL per 0.1 mmol resin) to the resin.

-

Agitate at room temperature for 2-3 hours.

-

Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like water, TIS, and thioanisole are crucial to trap the highly reactive carbocations generated during this process, preventing modification of sensitive residues like Trp or Met. [10]

-

-

Peptide Isolation and Purification:

-

Filter the resin and collect the TFA filtrate.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of ice-cold diethyl ether. [9] * Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS). [9][12]

-

Characterization and Quality Control

The identity and purity of the final thiophene-containing peptidomimetic must be confirmed.

-

Reverse-Phase HPLC (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide. The chromatogram should show a single major peak for the desired product.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This analysis is essential to confirm that the correct molecular weight has been obtained, verifying the successful incorporation of this compound and all other residues in the sequence. [12]

Strategic Applications and Mechanistic Rationale

The decision to incorporate this compound is driven by several strategic goals in peptidomimetic design:

-

Bioisosteric Replacement: The thiophene ring serves as an effective bioisostere for the phenyl ring of Phenylalanine. This allows for probing the importance of aromaticity and π-stacking interactions at a receptor binding site while altering the electronic character (thiophene is more electron-rich), which can lead to improved affinity or altered selectivity. [4]* Enhanced Proteolytic Stability: The presence of a non-natural side chain can create steric hindrance near the peptide bond, rendering the peptidomimetic more resistant to degradation by endogenous proteases. [1][9]* Modulation of Pharmacokinetics: The thiophene moiety can subtly alter the hydrophobicity and polarity of a peptide, potentially improving its solubility, membrane permeability, and overall pharmacokinetic profile. [5]* Introduction of a Unique Chemical Handle: The sulfur atom in the thiophene ring can participate in unique non-covalent interactions or, in some contexts, be targeted for specific chemical modifications. Thiophene derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties, suggesting this building block could impart novel bioactivity to the parent peptide. [6][13][14]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | - Steric hindrance from adjacent bulky residues.- Poor resin swelling or aggregation. | - Double couple: Repeat the coupling step.- Use a stronger coupling reagent: Switch from HBTU to HATU or COMU.- Increase reaction time: Extend coupling to 4 hours or overnight.- Add a chaotropic salt like LiCl to the coupling reaction to disrupt aggregation. |

| Low Purity/Extra Peaks in HPLC | - Incomplete Fmoc deprotection.- Side reactions during final cleavage. | - Extend deprotection times or use fresh piperidine solution.- Ensure the correct scavengers are used in the cleavage cocktail for your specific peptide sequence.- Optimize HPLC purification gradient. |

| No Product or Very Low Yield | - Inefficient first amino acid loading.- Loss of peptide chains from the resin during synthesis. | - Confirm initial resin loading is within the expected range.- Use a more acid-labile resin if premature cleavage is suspected, or ensure deprotection conditions are not too harsh. |

References

- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications.

- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.

- The Crucial Role of Thiophene Intermediates in Drug Discovery. Apolloscientific.

- This compound. Guidechem.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Wiley Online Library.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- This compound. PubChem.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology.

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic

- What is solid-phase synthesis of peptides? Reddit.

- What Is Solid-Phase Peptide Synthesis? YouTube.

- Amino monothio acids in solid-phase synthesis of peptide thioamides.

- Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Digital Library.

- Methods and protocols of modern solid phase peptide synthesis. HAL Open Science.

- Automated solid-phase peptide synthesis to obtain therapeutic peptides.

- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.

Sources

- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. rsc.org [rsc.org]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Application Notes and Protocols for the Evaluation of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids in Drug Discovery

In the landscape of modern drug discovery, non-proteinogenic amino acids (NPAAs) represent a burgeoning frontier, offering a rich chemical diversity that extends beyond the canonical 20 amino acids.[1][2] These unique building blocks provide medicinal chemists with a versatile toolkit to modulate the pharmacological properties of peptides and small molecules, enhancing their stability, potency, and target specificity.[3] (R)-2-Amino-3-(thiophen-3-yl)propanoic acid, a chiral NPAA featuring a thiophene moiety, embodies the potential of this class of compounds. The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and known for its ability to engage in various biological interactions.[4]

This application note provides a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound. We will focus on a detailed protocol for evaluating its activity against Alanine Racemase (Alr) , a critical bacterial enzyme and a validated target for antimicrobial drug development.[5][6] The rationale for selecting Alr lies in its essential role in bacterial cell wall biosynthesis and the known efficacy of other amino acid analogues as its inhibitors.[7] This guide will furnish the theoretical underpinnings, step-by-step experimental protocols, and data interpretation frameworks necessary to conduct a thorough investigation.

Target Rationale: Alanine Racemase as a Prime Candidate for Inhibition

Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[5] D-alanine is an indispensable component of the peptidoglycan layer of the bacterial cell wall, rendering Alr essential for bacterial survival.[6] Crucially, this enzyme is absent in humans, making it an ideal target for the development of selective antibacterial agents with a reduced potential for host toxicity.[5] The inhibition of Alr by substrate analogues has been a fruitful area of research, with compounds like D-cycloserine demonstrating clinical utility, albeit with some limitations due to off-target effects.[7] This underscores the need for novel, non-substrate analog inhibitors.

The structural similarity of this compound to alanine, coupled with the unique electronic and steric properties of the thiophene ring, makes it a compelling candidate for investigation as an Alr inhibitor. The thiophene moiety could potentially access binding pockets within the enzyme's active site that are not engaged by the natural substrate, leading to potent and selective inhibition.

Diagram: Conceptual Workflow for Inhibitor Evaluation

Caption: A streamlined workflow for assessing the inhibitory potential of a novel compound.

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) Compatible Assay for Alanine Racemase Inhibition

This protocol is adapted from a validated HTS assay for Mycobacterium tuberculosis alanine racemase and is designed for a 384-well plate format.[1] It employs a coupled-enzyme system where the product of the alanine racemase reaction in the D- to L-alanine direction, L-alanine, is a substrate for L-alanine dehydrogenase, leading to the quantifiable production of NADH.

Materials and Reagents:

-

Recombinant Alanine Racemase (e.g., from Mycobacterium tuberculosis or Escherichia coli)

-

This compound (Test Compound)

-

D-Alanine (Substrate)

-

Nicotinamide adenine dinucleotide (NAD+)

-

L-Alanine Dehydrogenase (Coupling Enzyme)

-

Tricine or Tris-Tricine buffer (100 mM, pH 8.5)

-

Dimethyl sulfoxide (DMSO)

-

384-well black, clear-bottom microplates

-

Fluorescent plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Buffer: 100 mM Tris-Tricine, pH 8.5.

-

Reaction Mixture: Prepare a master mix in assay buffer containing:

-

12 nM Alanine Racemase

-

1 mM NAD+

-

0.03 units/mL L-Alanine Dehydrogenase

-

2.5 mM D-Alanine

-

-

-

Assay Plate Setup:

-

Test Wells: Add 0.1 µL of the 10 mM test compound stock solution to achieve a final concentration of 25 µM in a 40 µL reaction volume.

-

Positive Control (No Inhibitor): Add 0.1 µL of DMSO.

-

Negative Control (No Enzyme): Add 0.1 µL of DMSO and use a reaction mixture lacking Alanine Racemase.

-

-

Assay Execution:

-

Dispense 40 µL of the reaction mixture into each well of the 384-well plate.

-

Incubate the plate at room temperature for 20 minutes.

-

Measure the fluorescence of NADH at an excitation wavelength of 340 nm and an emission wavelength of 460 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Negative) / (Fluorescence_Positive - Fluorescence_Negative))

-

Compounds showing significant inhibition (e.g., >50%) can be selected for further analysis.

-

Protocol 2: Determination of IC50 Value

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A common starting range is from 100 µM to 0.1 µM (final assay concentrations).

-

Follow the procedure outlined in Protocol 1, adding 0.1 µL of each dilution to the respective wells.

-

Calculate the percent inhibition for each concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Protocol 3: Kinetic Analysis to Determine the Mechanism of Inhibition

This protocol will help elucidate how this compound interacts with alanine racemase (e.g., competitive, non-competitive, or uncompetitive inhibition).

Procedure:

-

Enzyme Velocity Measurements:

-

Set up a series of reactions as described in Protocol 1.

-

For each fixed concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate, D-alanine (e.g., 0.5 mM, 1 mM, 1.5 mM, 2 mM, 2.5 mM).[1]

-

Measure the initial reaction velocity (rate of NADH production) for each combination of inhibitor and substrate concentrations. This can be done by taking kinetic readings on the plate reader over a short period (e.g., 10 minutes).

-

-

Data Analysis:

-

For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). This is known as a Lineweaver-Burk plot.

-

The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

-

From these plots, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor can be determined. The inhibition constant (Ki) can then be calculated using the appropriate equations for the determined mechanism of inhibition.

-

Diagram: Lineweaver-Burk Plots for Different Inhibition Mechanisms

Caption: Characteristic Lineweaver-Burk plots illustrating different modes of enzyme inhibition.

Data Presentation: Summarizing Putative Inhibitory Activity

Should this compound demonstrate inhibitory activity, the data should be presented in a clear and concise manner.

| Parameter | Value | Method of Determination |

| IC50 | e.g., 15.5 µM | Dose-response curve (Protocol 2) |

| Mechanism of Inhibition | e.g., Competitive | Lineweaver-Burk plot (Protocol 3) |

| Ki | e.g., 7.8 µM | Calculation from kinetic data (Protocol 3) |

Self-Validating Systems and Trustworthiness

To ensure the reliability and reproducibility of the experimental results, the following controls are essential:

-

Positive Control Inhibitor: Include a known inhibitor of alanine racemase, such as D-cycloserine, in parallel with the test compound. This validates the assay's ability to detect inhibition.

-

Coupling Enzyme Control: To rule out that the test compound is inhibiting the L-alanine dehydrogenase, a counterscreen should be performed where L-alanine is used as the direct substrate in the absence of alanine racemase.[1]

-

DMSO Control: The concentration of DMSO should be kept constant across all wells to account for any solvent effects on enzyme activity.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure statistical significance.

Conclusion and Future Directions

This application note provides a robust framework for the initial characterization of this compound as a potential enzyme inhibitor, with a specific focus on alanine racemase. The detailed protocols for primary screening, IC50 determination, and kinetic analysis are designed to yield high-quality, interpretable data. A thorough investigation following these guidelines will provide valuable insights into the compound's mechanism of action and its potential as a lead for the development of novel therapeutics.

Should inhibitory activity be confirmed, future studies could involve structural biology approaches, such as co-crystallization of the enzyme-inhibitor complex, to elucidate the precise binding mode. Furthermore, structure-activity relationship (SAR) studies with analogues of this compound could be undertaken to optimize potency and selectivity. This systematic approach will pave the way for harnessing the full potential of this intriguing non-proteinogenic amino acid in the realm of enzyme inhibition and drug discovery.

References

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

- [Not available]

Sources

- 1. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A small-molecule allosteric inhibitor of Mycobacterium tuberculosis tryptophan synthase. | Broad Institute [broadinstitute.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. New classes of alanine racemase inhibitors identified by high-throughput screening show antimicrobial activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of (R)-2-Amino-3-(thiophen-3-yl)propanoic Acid in Asymmetric Synthesis: A Prospective Analysis

For Researchers, Scientists, and Drug Development Professionals: This document explores the theoretical application of (R)-2-Amino-3-(thiophen-3-yl)propanoic acid as a chiral auxiliary. While comprehensive searches of scientific literature and chemical databases did not yield established protocols for its use in this specific context, this guide provides a framework for its potential evaluation and application based on the well-established principles of asymmetric synthesis.

Introduction: The Quest for Novel Chiral Auxiliaries

In the field of asymmetric synthesis, chiral auxiliaries are instrumental in controlling the stereochemical outcome of a reaction. These chiral molecules are temporarily incorporated into a prochiral substrate to induce diastereoselectivity, and are subsequently removed to yield an enantiomerically enriched product. The ideal chiral auxiliary is readily available in high enantiomeric purity, easily attached to the substrate, provides high stereochemical control, and is efficiently removed and recovered.

Non-proteinogenic amino acids, such as this compound, represent a promising yet underexplored class of potential chiral auxiliaries. Their unique structural and electronic properties can offer novel stereochemical environments, potentially leading to improved selectivity or reactivity in comparison to more conventional auxiliaries. The presence of the thiophene ring in this compound introduces a heteroaromatic moiety that can influence the steric and electronic environment of the reactive center through its size and potential for π-stacking interactions.

Hypothetical Applications and Experimental Design

While specific applications of this compound as a chiral auxiliary are not documented, we can extrapolate from the known reactivity of other amino acid-derived auxiliaries to propose potential uses and the corresponding experimental protocols for their investigation. A common strategy involves the conversion of the amino acid into a derivative, such as an oxazolidinone or an amide, which is then acylated to set the stage for stereoselective enolate reactions.

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from chiral N-acyl derivatives is a fundamental method for the asymmetric synthesis of α-substituted carboxylic acids.

Conceptual Workflow:

Conceptual workflow for diastereoselective alkylation.

Experimental Protocol (Hypothetical):

-

Synthesis of the Chiral Auxiliary Derivative:

-

This compound would first be reduced to the corresponding amino alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).

-

The resulting amino alcohol could then be cyclized with phosgene or a phosgene equivalent to form the corresponding oxazolidinone.

-

-

N-Acylation:

-

The oxazolidinone is deprotonated with a strong base such as n-butyllithium at low temperature (-78 °C).

-

The resulting anion is then reacted with an acyl chloride (e.g., propionyl chloride) to form the N-acyl oxazolidinone.

-

-

Diastereoselective Alkylation:

-

The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at -78 °C to form the corresponding Z-enolate.

-

The enolate is then quenched with an alkyl halide (e.g., benzyl bromide). The thiophene moiety is expected to direct the approach of the electrophile to the opposite face of the enolate, leading to a high diastereomeric excess.

-

-

Auxiliary Cleavage:

-

The chiral auxiliary can be removed by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

-

The chiral amino alcohol can be recovered and recycled.

-

Data to be Collected:

| Step | Parameter | Desired Outcome |

| Alkylation | Yield | > 80% |

| Diastereomeric Excess (d.e.) | > 95% | |

| Cleavage | Product Yield | > 90% |

| Auxiliary Recovery | > 90% |

Asymmetric Aldol Reactions

Chiral N-acyl oxazolidinones are widely used in diastereoselective aldol reactions to produce chiral β-hydroxy carbonyl compounds.

Reaction Principle:

safe handling and storage procedures for (R)-2-Amino-3-(thiophen-3-yl)propanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Safe Use of a Novel Research Compound

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid is a non-canonical amino acid derivative that holds potential as a building block in medicinal chemistry and drug discovery. As with any research chemical, a thorough understanding of its properties and a disciplined approach to its handling and storage are paramount to ensuring personnel safety and maintaining experimental integrity. This document provides a detailed guide to the safe handling, storage, and use of this compound, synthesized from available chemical data and established laboratory safety principles. It is designed to empower researchers to work confidently and safely with this and similar novel compounds.

Part 1: Compound Profile and Hazard Assessment

A foundational element of safe laboratory practice is understanding the intrinsic properties of a substance. This section outlines the known chemical and physical properties and provides a reasoned assessment of potential hazards based on analogous compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This information is critical for proper handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | PubChem[1] |

| Molecular Weight | 171.22 g/mol | PubChem[1] |

| Appearance | Assumed to be a solid | General knowledge of amino acids |

| CAS Number | 152612-27-6 | ChemicalBook[2] |

| pKa (Predicted) | 2.23 ± 0.10 | Guidechem[3] |

Inferred Hazard Assessment and Mitigation

In the absence of a specific SDS, the hazard profile is inferred from related aminothiophene and amino acid derivatives. Safety data for compounds like (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and other research chemicals suggest potential for the following hazards.[4] Each potential hazard is paired with a recommended mitigation strategy, forming the basis of the detailed protocols in Part 2.

| Potential Hazard | Basis of Assumption | Recommended Mitigation and Personal Protective Equipment (PPE) |

| Skin Irritation | SDS for similar amino acid derivatives indicates potential for skin irritation.[4] | Wear nitrile gloves, a fully buttoned lab coat, and closed-toe shoes. Avoid prolonged or repeated contact. |

| Eye Irritation | Many fine chemical powders can cause serious eye irritation upon contact.[4] | Wear safety glasses with side shields or chemical splash goggles. |

| Respiratory Tract Irritation | Inhalation of fine dust from solid chemicals can irritate the respiratory system.[4] | Handle in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling larger quantities or creating dust. |

| Harmful if Swallowed | Assumed for any non-food grade chemical substance as a precautionary measure.[4] | Do not ingest. Wash hands thoroughly after handling and before eating, drinking, or smoking. |

Part 2: Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are designed to provide a self-validating system of safety, ensuring that risks are minimized at every step of the experimental workflow.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous chemical is through robust engineering controls.

-

Primary Handling: All weighing and initial solution preparation involving the solid form of this compound should be conducted within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates.

-

Ventilation: Ensure the laboratory is well-ventilated. General lab ventilation provides a secondary layer of protection.[5]

Personal Protective Equipment (PPE) Protocol

A standardized PPE protocol must be followed at all times when handling this compound.

-

Eye Protection: ANSI-approved safety glasses with side shields are mandatory. When there is a risk of splashing, chemical splash goggles should be worn.

-

Hand Protection: Wear standard nitrile laboratory gloves. If handling solutions where the compound's permeability through nitrile is unknown, consider double-gloving or using thicker gloves. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure it is clean and in good condition.

-

Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.

The logical flow from hazard identification to the implementation of control measures is a cornerstone of laboratory safety.

Caption: Risk assessment and control measure workflow.

Detailed Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a stock solution.

-

Preparation:

-

Don all required PPE as outlined in section 2.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Clean the work surface within the fume hood.

-

Gather all necessary equipment: spatula, weigh paper or boat, analytical balance, and appropriate glassware for the solution.

-

-

Weighing the Compound:

-

Place a weigh boat on the analytical balance and tare.

-

Carefully retrieve the container of this compound from its storage location.

-

Inside the fume hood, open the container.

-

Using a clean spatula, carefully transfer the desired amount of the solid to the weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

-

Securely close the primary container.

-

-

Preparing the Solution:

-

Carefully transfer the weighed solid into the designated flask or beaker.

-

Add the desired solvent to the vessel, ensuring the solvent stream is directed to wash any remaining solid from the weigh boat into the vessel.

-

Stir or sonicate as required to fully dissolve the compound.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes in the appropriate solid chemical waste container.

-

Clean the spatula with an appropriate solvent and wipe dry.

-

Wipe down the work surface in the fume hood.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

-

Minor Spill (Solid):

-

If outside a fume hood, evacuate the immediate area to avoid dust inhalation.

-

Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.

-

Carefully scoop the material into a labeled waste container.

-

Clean the spill area with soap and water.

-

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Part 3: Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring its efficacy in research applications.

Storage Conditions

Based on general principles for amino acid derivatives, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Cool temperatures slow down potential degradation pathways. Some suppliers of similar compounds recommend this temperature range.[6] |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) if possible. | Protects against oxidation and moisture, which can degrade amino acid compounds. |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Prevents degradation due to moisture and avoids hazardous reactions. |

Incompatible Materials

To prevent potentially hazardous reactions, avoid storing this compound with:

-

Strong Oxidizing Agents: The amino group can be susceptible to oxidation.

-

Strong Acids and Bases: May cause degradation or vigorous reactions.